Diltiazem-d6 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diltiazem is an oral and parenteral non-dihydropyridine calcium channel blocker . It is used in many clinical scenarios as an antihypertensive, anti-arrhythmic, and anti-anginal . FDA-approved indications include atrial arrhythmia, hypertension, paroxysmal supraventricular tachycardia, and chronic stable angina .
Synthesis Analysis
A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride tablets was developed . The impurities were separated on the Zorbax RX C8 column with mobile phase-A consisting of a mixture of 0.05 M sodium dihydrogen phosphate monohydrate buffer pH 3.0 and methanol in the ratio 800:200v/v and mobile phase-B consisting of acetonitrile .Molecular Structure Analysis
The molecular formula of Diltiazem is C22H26N2O4S . The average mass is 414.518 Da and the monoisotopic mass is 414.161316 Da .Chemical Reactions Analysis
A novel gradient, high-sensitive and specific stability-indicating reverse-phase HPLC method was developed and validated for quantitative purpose of known, unknown and degradant impurities profiling for diltiazem hydrochloride tablets .Physical and Chemical Properties Analysis
Diltiazem is a drug used as a calcium channel blocker in the treatment of cardiovascular disorders . Because of the poor aqueous solubility of the drug, its hydrochloride salt has been marketed .Scientific Research Applications
1. Drug Release from Osmotic Pumps
A study by Prabakaran et al. (2003) investigated the use of hydrophilic polymers to control the release of Diltiazem hydrochloride from elementary osmotic pumps. The study optimized parameters like drug-polymer ratio and amount of osmogent for desired release patterns, which is essential for developing controlled-release drug formulations.
2. Crystal Engineering for Improved Solubility
In a study by Stepanovs et al. (2016), Diltiazem was treated with various carboxylic acids to form molecular salts with lower water solubility. This crystal engineering approach is significant for developing extended-release formulations of Diltiazem, demonstrating a 40-fold decrease in aqueous solubility for Diltiazem acetylsalicylate hydrate compared to its hydrochloride salt.
3. In Situ Drug Delivery Systems
A 2007 study by Kranz and Bodmeier explored in vitro drug release from biodegradable drug delivery systems using Diltiazem hydrochloride. These in situ forming systems, like polymer solutions and microparticles, offer controlled drug release and reduced burst effects, making them suitable for parenteral drug delivery.
4. Enhancing Transdermal Drug Delivery
Monti et al. (2017) conducted a study on the effect of ionic liquids as enhancers for transdermal permeation and skin retention of Diltiazem. This research, detailed in Monti et al. (2017), shows significant enhancement in Diltiazem hydrochloride levels in the receiving phase and increased permeation of Diltiazem free base, indicating a promising approach for transdermal drug delivery.
5. Modified-Release Pharmaceutical Formulations
A 2021 study by Diniz et al. focused on developing less soluble and slower dissolving salt/cocrystal forms of Diltiazem with dicarboxylic acids. These new solid forms showed a substantial lowering in solubility and intrinsic dissolution rate, demonstrating their potential in preparing novel modified-release pharmaceutical formulations of Diltiazem.
Mechanism of Action
Target of Action
Diltiazem-d6 hydrochloride primarily targets the calcium channels in cardiac and vascular smooth muscle . These channels play a crucial role in the contraction of the heart and blood vessels. By acting on these targets, this compound can influence the heart’s rhythm and the blood vessels’ diameter .
Mode of Action
This compound works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle during depolarization . This inhibition results in the relaxation of these muscles, which can lead to a decrease in blood pressure and a reduction in the heart’s workload .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway . By inhibiting calcium influx, this compound disrupts the normal functioning of this pathway, leading to a decrease in muscle contraction . This can have downstream effects on various physiological processes, including blood pressure regulation and heart rhythm .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is also known to be highly protein-bound in the plasma . These properties likely influence the bioavailability of this compound.
Result of Action
The action of this compound at the molecular level results in vasodilation and a decrease in peripheral vascular resistance . This leads to a decrease in blood pressure and a reduction in the heart’s workload . At the cellular level, the inhibition of calcium influx leads to a decrease in muscle contraction, affecting both the heart’s rhythm and the diameter of blood vessels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific information for this compound is not available, factors such as pH, temperature, and the presence of other drugs can affect the action of many drugs
Safety and Hazards
Diltiazem may be harmful if swallowed and toxic in contact with skin . It causes skin irritation and serious eye irritation . It may cause damage to organs (cardiovascular system), cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child . It may also cause harm to breast-fed children .
Future Directions
Diltiazem is used in many clinical scenarios as an antihypertensive, anti-arrhythmic, and anti-anginal . It is used clinically for the management of cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, atrial flutter . Future research may focus on expanding its uses and improving its formulation.
Biochemical Analysis
Biochemical Properties
Diltiazem-d6 hydrochloride interacts with various enzymes, proteins, and other biomolecules. In the crystal form, the N, N - (dimethyl)ethylamine fragment of the drug molecule interacts with the carboxylic groups of the acids to form heterosynthons .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the cellular influx of calcium ions during membrane depolarization of cardiac and vascular smooth muscle . This inhibition leads to relaxation of vascular smooth muscle and a resultant decrease in peripheral vascular resistance .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the calcium influx into cardiac and vascular smooth muscle during depolarization . This inhibition is achieved through various mechanisms of action, but primarily through the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The drug is well absorbed but undergoes first pass metabolism after oral administration . It is rapidly eliminated in beagle dogs, and the relatively short half-life is a result of the high level of plasma clearance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in dogs, diltiazem demonstrated a general cardioprotective effect following laboratory-induced myocardial ischemia .
Metabolic Pathways
This compound is involved in several metabolic pathways. The metabolic pathways of this compound include N- and O-demethylation (via cytochrome P450), deacetylation (via plasma and tissue esterases), in addition to conjugation (via sulfation and glucuridonation) .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It inhibits the transport of calcium into myocardial and vascular smooth muscle cells, resulting in inhibition of excitation-contraction coupling and subsequent contraction .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to areas where calcium channels are present, such as the plasma membrane of cells .
Properties
IUPAC Name |
[(2S,3S)-5-[2-[bis(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i2D3,3D3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXZJPWHTXQRI-VEOFFBAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC)C([2H])([2H])[2H].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.